Product packaging for 2-Bromo-3-furoyl chloride(Cat. No.:CAS No. 915707-69-6)

2-Bromo-3-furoyl chloride

Cat. No.: B1325049
CAS No.: 915707-69-6
M. Wt: 209.42 g/mol
InChI Key: CPMHUPWXUHNMPF-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry Research

Furan chemistry is a significant branch of heterocyclic chemistry, owing to the furan ring's presence in a vast array of natural products, pharmaceuticals, and functional materials. The furan nucleus is an aromatic, five-membered ring containing an oxygen atom, which imparts distinct reactivity compared to its carbocyclic analogue, benzene (B151609). Research into furan derivatives is driven by the quest for new synthetic methodologies and the development of novel bioactive compounds.

Halogenated furans, in particular, serve as versatile intermediates in organic synthesis. The introduction of a halogen atom, such as bromine, onto the furan ring provides a reactive handle for further chemical transformations. Specifically, bromo-substituted furans are key precursors for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. For instance, 3-bromofuran (B129083) is a valuable starting material for synthesizing 3-substituted furans, a structural motif found in chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis. wikipedia.org The strategic placement of a bromine atom on the furan scaffold, combined with other functional groups, allows for the programmed construction of complex molecular architectures.

Significance of Acyl Chlorides in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. They are among the most reactive derivatives of carboxylic acids. This high reactivity stems from the strong electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. acs.orgorgsyn.org

Due to their reactivity, acyl chlorides are exceptionally useful intermediates for introducing an acyl group (R-C=O) into a molecule. acs.org This process, known as acylation, is fundamental to the synthesis of numerous organic compounds. Key reactions involving acyl chlorides include:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides.

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. orgsyn.org

Anhydride Formation: Reaction with a carboxylate salt to produce an acid anhydride.

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and efficient transformation, typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.com This conversion activates the carboxyl group, enabling subsequent reactions that would not be possible or would be inefficient with the less reactive carboxylic acid.

Specific Research Focus: 2-Bromo-3-furoyl Chloride

The specific compound, this compound, represents a specialized chemical building block within the family of halogenated furan derivatives. While direct research literature on this particular isomer is not extensive, its chemical nature allows for a detailed discussion of its synthesis, properties, and potential applications based on established chemical principles.

Synthesis: The preparation of this compound can be logically proposed through a two-step synthetic sequence starting from the readily available 3-furoic acid. sigmaaldrich.comrsc.org

Electrophilic Bromination of 3-Furoic Acid: The first step would involve the selective bromination of 3-furoic acid at the C2 position. The furan ring is electron-rich and readily undergoes electrophilic substitution. The directing effects of the oxygen atom and the carboxyl group at C3 would influence the position of bromination. While the C5 position is also highly activated, specific reaction conditions can be optimized to favor substitution at the C2 position.

Conversion to Acyl Chloride: The resulting 2-bromo-3-furoic acid would then be converted to the target acyl chloride. This is a standard transformation accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is generally high-yielding and is the common industrial method for producing acyl chlorides. rsc.orgwikipedia.org

Properties and Reactivity: this compound is expected to be a reactive liquid or low-melting solid. Its molecular structure contains multiple reactive sites, making it a potentially versatile synthetic tool. The acyl chloride group is highly electrophilic and would readily react with various nucleophiles (alcohols, amines, etc.) to form the corresponding esters, amides, and other carboxylic acid derivatives.

Simultaneously, the bromine atom at the C2 position serves as a functional handle for cross-coupling chemistry. It can participate in reactions like Suzuki, Stille, or Heck couplings to introduce new substituents at this position, thereby elaborating the molecular structure. The research interest in a molecule like this compound lies in this dual functionality, which allows it to be used as a linchpin in the synthesis of complex, polysubstituted furan-containing molecules.

Below are the key calculated and estimated physicochemical properties for this compound.

PropertyValue
Molecular Formula C₅H₂BrClO₂
Molecular Weight 209.43 g/mol
Appearance Predicted to be a colorless to yellow liquid or low-melting solid
Boiling Point Estimated to be higher than related, non-brominated furoyl chlorides (e.g., 2-furoyl chloride, b.p. 173 °C) wikipedia.org
Reactivity Moisture sensitive; reacts with nucleophiles (e.g., water, alcohols, amines)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClO2 B1325049 2-Bromo-3-furoyl chloride CAS No. 915707-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromofuran-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2/c6-4-3(5(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMHUPWXUHNMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640422
Record name 2-Bromofuran-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915707-69-6
Record name 2-Bromo-3-furancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915707-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromofuran-3-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanisms Involving 2 Bromo 3 Furoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions involving 2-bromo-3-furoyl chloride are nucleophilic acyl substitutions. In these reactions, a nucleophile replaces the chloride ion on the carbonyl group. The general mechanism proceeds through a tetrahedral intermediate. vaia.comlibretexts.org The reactivity of the acyl chloride is enhanced by the electron-withdrawing nature of both the chlorine atom and the 2-bromo-3-furyl group, making the carbonyl carbon highly electrophilic.

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles to form amides and related heterocyclic structures. These reactions are typically fast and efficient.

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted 2-bromo-3-furamides. lumenlearning.comlibretexts.org This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or excess amine, to neutralize the hydrogen chloride byproduct. libretexts.orgyoutube.com

Similarly, this compound can react with thiourea (B124793). While the acylation of thiourea can occur on either the sulfur or nitrogen atoms, studies on similar acyl chlorides have shown that S-acylation is often the initial kinetic product, which can then rearrange to the more thermodynamically stable N-acylthiourea under certain conditions. thieme-connect.de The reaction with thiourea can lead to the formation of various heterocyclic systems. For instance, the reaction of a similar compound, 3-(2-bromoacetyl)-4-hydroxychromen-2-one, with thiourea results in the formation of a thiazole (B1198619) ring system. researchgate.net

Table 1: Examples of Amidation Reactions with this compound

Amine/ThioureaProduct
Primary Amine (R-NH₂)N-Alkyl-2-bromo-3-furamide
Secondary Amine (R₂NH)N,N-Dialkyl-2-bromo-3-furamide
Thiourea2-Bromo-N-(aminothioxomethyl)-3-furamide

The reactivity of this compound is harnessed in the synthesis of various heterocyclic compounds with potential biological activity. For example, its reaction with substituted piperazines would yield furoylpiperazine derivatives.

The synthesis of phthalazine (B143731) derivatives can be achieved through multi-step sequences where an acyl chloride, like this compound, could be used to acylate a suitable precursor, followed by cyclization to form the phthalazinone ring system. nih.gov

Pyrazolones, which are themselves important heterocyclic motifs in medicinal chemistry, can be acylated using this compound. nih.gov The reaction typically occurs at the exocyclic nitrogen or at the C-4 position of the pyrazolone (B3327878) ring, depending on the reaction conditions and the substitution pattern of the pyrazolone.

The mechanism of these reactions follows the general pathway for nucleophilic acyl substitution. masterorganicchemistry.com The first step is the nucleophilic attack of the nitrogen atom (from the amine or other nitrogen nucleophile) on the electrophilic carbonyl carbon of this compound. youtube.com This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. vaia.comyoutube.com

This tetrahedral intermediate is typically unstable and rapidly collapses. youtube.com The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com If the nucleophile was a primary or secondary amine, the resulting product is a protonated amide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final neutral amide product. youtube.com

Table 2: Mechanistic Steps in Nucleophilic Acyl Substitution

StepDescription
1. Nucleophilic AttackThe lone pair of electrons on the nitrogen atom of the nucleophile attacks the electrophilic carbonyl carbon.
2. Formation of Tetrahedral IntermediateA transient intermediate with a tetrahedral carbon and a negatively charged oxygen is formed.
3. Elimination of Leaving GroupThe tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.
4. Deprotonation (if applicable)A base removes a proton from the nitrogen atom to give the final neutral product.

Reactions with Oxygen-Containing Nucleophiles

This compound also reacts with oxygen-containing nucleophiles, such as alcohols and enolates, to form esters.

The reaction of this compound with alcohols (alcoholysis) yields the corresponding 2-bromo-3-furoate esters. libretexts.org This reaction is another example of nucleophilic acyl substitution. Pyridines are often used as catalysts and to scavenge the HCl produced.

Specifically, pyrazolin-5-ones, which can exist in tautomeric forms including an enol form, can react with this compound. The oxygen atom of the enol form can act as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form an O-acylated pyrazole (B372694) derivative, which is an ester. nih.gov

Reactions with Carbon-Containing Nucleophiles (e.g., Friedel-Crafts Acylation with Substituted Benzene (B151609) Derivatives)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. libretexts.org In this reaction, this compound acts as the acylating agent, reacting with electron-rich benzene derivatives in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgblogspot.com The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride and the Lewis acid. libretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a ketone. libretexts.orgblogspot.com

The reactivity and regioselectivity of the Friedel-Crafts acylation are significantly influenced by the nature of the substituents on the benzene ring. Electron-donating groups activate the ring, facilitating the reaction, whereas electron-withdrawing groups deactivate it. libretexts.org For instance, the acylation of anisole, which contains an electron-donating methoxy (B1213986) group, would proceed more readily than the acylation of chlorobenzene. blogspot.com The directing effects of these substituents also play a crucial role, with ortho- and para-products typically favored in reactions with activated benzene derivatives. blogspot.com

Table 1: Friedel-Crafts Acylation of Benzene Derivatives

Acylating AgentAromatic SubstrateCatalystProduct Type
This compoundSubstituted BenzeneAlCl₃Aryl (2-bromo-3-furyl) ketone
Ethanoyl chlorideBenzeneAlCl₃Phenylethanone
Propionyl chlorideBenzeneAlCl₃Ethyl phenyl ketone

Transition Metal-Catalyzed Coupling Reactions

The presence of a bromine atom on the furan (B31954) ring of this compound opens up avenues for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures.

Palladium-catalyzed reactions are among the most versatile methods for forming carbon-carbon bonds. nih.gov While the acyl chloride group can be reactive, the carbon-bromine bond on the furan ring is amenable to oxidative addition to a low-valent palladium species, a key step in many cross-coupling catalytic cycles. nih.gov

Vinylic substitution reactions, a class of Heck-type reactions, can potentially be employed to couple this compound with various alkenes. acs.org In a typical catalytic cycle, an active Pd(0) species undergoes oxidative addition to the aryl bromide. Subsequent coordination of an alkene, migratory insertion, and beta-hydride elimination would yield the vinylic substituted furan product and regenerate the Pd(0) catalyst.

Similarly, Sonogashira-type alkyne coupling reactions represent a viable pathway for introducing alkynyl moieties onto the furan ring. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with the aryl bromide.

While direct examples involving this compound are not extensively detailed in the provided search results, the reactivity of similar heterocyclic bromides in palladium-catalyzed couplings is well-established. nih.govacs.orgrsc.org For instance, the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has been successfully demonstrated using a PdCl₂/XantPhos catalyst system, achieving high yields. nih.govrsc.org This suggests that analogous transformations with this compound are feasible, provided the acyl chloride functionality remains compatible with the reaction conditions or is appropriately protected.

Table 2: Examples of Palladium-Catalyzed Coupling with Heterocyclic Halides

Heterocyclic HalideCoupling PartnerCatalyst SystemProduct TypeReference
2-Bromobenzo[b]furansAlkenylaluminum reagentsPdCl₂/XantPhos2-Alkenylbenzo[b]furans nih.gov, rsc.org
Aromatic ChloridesTetrakis(2,2,2-trifluoroethoxy) boratePalladium catalyst2,2,2-Trifluoroethoxylated aromatics nih.gov

Recent research has demonstrated an innovative iodine-catalyzed oxidative acylation of tertiary amines using acyl chlorides. organic-chemistry.org This methodology involves the cleavage of a C-N bond in the tertiary amine and subsequent formation of an amide bond. organic-chemistry.org The reaction proceeds under mild conditions and offers an alternative to traditional transition metal-catalyzed amidation. organic-chemistry.org

In this process, a broad range of aromatic acyl chlorides can be reacted with various tertiary amines in the presence of iodine as a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org The proposed mechanism is believed to involve a radical process. organic-chemistry.org Although this compound is not explicitly mentioned as a substrate in the study, the reaction's tolerance for a variety of aromatic acyl chlorides suggests its potential applicability. organic-chemistry.org This would lead to the formation of the corresponding N-substituted-N-alkyl-2-bromo-3-furamide.

Table 3: I₂-Catalyzed Oxidative Acylation of Tertiary Amines with Benzoyl Chloride

Acyl ChlorideTertiary AmineCatalystOxidantSolventYieldReference
Benzoyl chlorideN,N-dimethylanilineIodine (I₂)TBHPDCEGood to Excellent organic-chemistry.org

Synthetic Applications of 2 Bromo 3 Furoyl Chloride in Complex Molecular Architectures

Construction of Fused Heterocyclic Systems

The bifunctional nature of 2-bromo-3-furoyl chloride makes it a strategic building block for the synthesis of fused heterocyclic compounds, where the furan (B31954) ring is annulated onto another heterocyclic core.

Pyrano[2,3-c]pyrazol-4(1H)-ones

A notable application of this compound is in the synthesis of pyrano[2,3-c]pyrazol-4(1H)-one derivatives. Research has demonstrated that the reaction between this compound and 3-methyl-1-phenyl-2-pyrazolin-5-one initially yields an O-acylated intermediate, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis can be performed under different conditions, with varying outcomes in yield. For instance, using a combination of dichloromethane (B109758) as the solvent and triethylamine (B128534) as the base has been found to be significantly more efficient than using calcium hydroxide (B78521) in 1,4-dioxane. This intermediate is a key precursor that can potentially undergo further intramolecular cyclization to form the fused pyrano[2,3-c]pyrazol-4(1H)-one ring system, although the initial esterification is the primary reported step involving the title compound.

Table 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate

Reactant 1Reactant 2SolventBaseYield
This compound3-Methyl-1-phenyl-2-pyrazolin-5-oneDichloromethaneTriethylamineHigh
This compound3-Methyl-1-phenyl-2-pyrazolin-5-one1,4-DioxaneCalcium HydroxideLow

Phthalazine (B143731) Derivatives

A review of the scientific literature does not indicate that this compound is a common reagent for the direct synthesis of phthalazine derivatives. While numerous methods exist for constructing the phthalazine core, they typically involve the cyclization of precursors like o-phthalaldehydes, phthalic anhydrides, or 2-acylbenzoic acids with hydrazine (B178648) derivatives. longdom.orgfayoum.edu.egnih.gov

Quinoline (B57606) Derivatives

Similarly, the use of this compound in the primary synthesis of quinoline scaffolds is not prominently featured in published research. Established synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, rely on different starting materials, typically anilines reacting with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters. researchgate.netufms.br

Coumarin (B35378) Derivatives

The synthesis of coumarin derivatives generally proceeds via established name reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation, which involve the reaction of phenols with β-ketoesters, cinnamic acids, or activated methylene (B1212753) compounds, respectively. nih.govfrontiersin.org The scientific literature does not describe a direct pathway for synthesizing coumarin derivatives starting from this compound. However, related structures like furocoumarins are often synthesized from hydroxycoumarin precursors. nih.gov

Role as a Key Building Block in Multi-Component Reactions

While specific one-pot, multi-component reactions (MCRs) prominently featuring this compound are not widely documented, its application in the stepwise construction of complex heterocycles highlights its role as a crucial building block. The synthesis of the pyrano[2,3-c]pyrazol-4(1H)-one precursor is a prime example.

In this two-component reaction, this compound acts as the architectural element that bridges its furan ring with the pyrazolone (B3327878) heterocycle. This process, a condensation reaction, involves the formation of a new ester linkage. The resulting product, an elaborated and functionalized molecule, serves as a platform for subsequent transformations, embodying the spirit of MCRs by efficiently increasing molecular complexity in a single, effective step. The presence of the bromo-substituent on the furan ring offers a handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the attachment of additional molecular fragments.

Introduction of Halogenated Furan Moieties into Organic Frameworks

One of the primary and most fundamental applications of this compound is as an acylating agent to introduce the 2-bromo-3-furoyl moiety into various organic molecules. The acyl chloride is highly reactive towards nucleophiles such as alcohols, phenols, and amines, leading to the formation of corresponding esters and amides.

This functionality is exemplified in its reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one. The pyrazolone, existing in its enol tautomer, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate, effectively attaching the halogenated furan group to the pyrazole (B372694) system through an ester linkage. This straightforward acylation provides a reliable method for incorporating this specific structural unit, which carries both the functionalities of a furan ring and a reactive bromine atom, into a wide array of organic frameworks for further chemical exploration.

Computational and Theoretical Investigations of 2 Bromo 3 Furoyl Chloride Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the electronic structure and properties of organic molecules. researchgate.net

The molecular geometry of furoyl chlorides is defined by the orientation of the carbonyl chloride group relative to the furan (B31954) ring. Theoretical calculations have been performed to determine the optimized geometrical parameters, such as bond lengths and angles, for the cis and trans conformers of 2-furoyl chloride and 3-furoyl chloride. researchgate.netresearchgate.net These parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometrical Parameters for 2-Furoyl Chloride and 3-Furoyl Chloride (B3LYP/6-311++G(d,p)) researchgate.net Data for 2-bromo-3-furoyl chloride is not available in the cited literature; these values for the parent compounds provide a foundational estimate.

The rotation around the C-C bond connecting the furan ring and the carbonyl group leads to different conformers. For 2-furoyl chloride, computations predict that the cis conformation is the more stable form. In contrast, 3-furoyl chloride is predicted to exist predominantly in the trans conformation. researchgate.net

The energy barrier for rotation from the more stable conformer to the less stable one is a critical parameter. For 2-furoyl chloride, the cis-trans rotational barrier is calculated to be 40.40 kJ·mol⁻¹. For 3-furoyl chloride, the trans-cis rotational barrier is 30.17 kJ·mol⁻¹. researchgate.net The presence of a bulky bromine atom at the 3-position in this compound would likely influence these rotational barriers, potentially increasing them due to steric hindrance.

Table 2: Calculated Rotational Barriers for 2-Furoyl Chloride and 3-Furoyl Chloride researchgate.net Specific data for this compound is not available. The bromine substituent is expected to alter these values.

Compound More Stable Conformer Rotational Barrier (kJ·mol⁻¹)
2-Furoyl Chloride cis 40.40

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Table 3: Calculated HOMO, LUMO, and Energy Gaps for 2-Furoyl Chloride and 3-Furoyl Chloride (in eV) researchgate.net Data for this compound is not available. These values serve as a baseline.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-Furoyl Chloride -7.02 -1.93 5.09

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In furoyl chlorides, the most negative potential is located around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The area around the carbonyl carbon and the hydrogen atoms of the furan ring typically shows a positive potential, marking them as sites for nucleophilic attack. researchgate.net For this compound, the electron-withdrawing nature of the bromine atom would likely create a more positive potential region on the adjacent carbon atom of the furan ring, potentially influencing its reactivity towards nucleophiles.

Reaction Pathway Modeling and Transition State Analysis

While specific reaction pathway modeling for this compound is not found in the searched literature, the computational data on related compounds lays the groundwork for such studies. Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants to products. The energy of this transition state determines the activation energy of the reaction. For instance, the rotational barriers discussed in section 5.1.2 are determined by calculating the energy of the transition state for the conformational change. researchgate.net Similar methodologies could be applied to model reactions such as nucleophilic acyl substitution, which is characteristic of acyl chlorides.

Solvent Effects on Reactivity (e.g., IEF-PCM model)

The solvent environment can significantly influence the reactivity and conformational preference of a molecule. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a computational method used to simulate the effects of a solvent. researchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant.

Studies on related furoyl compounds have shown that the polarity of the solvent can affect the relative stability of different conformers. For example, in some furan derivatives, the stability of the cis conformer increases with the increasing dielectric constant of the solvent. researchgate.net This is because more polar conformers are better stabilized by polar solvents. For this compound, it is expected that its reactivity and conformational equilibrium would also be sensitive to the solvent medium, a factor that can be quantitatively predicted using the IEF-PCM model.

Molecular Dynamics Simulations (if applicable to reactivity prediction)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, this computational technique offers significant potential for predicting its reactivity. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

For this compound, MD simulations could be employed to study its conformational flexibility. The furan ring and the acyl chloride group may exhibit rotational freedom, and understanding the preferred orientations in different solvent environments is crucial for predicting reaction pathways. For instance, a study on the related 2-furoyl chloride and 3-furoyl chloride utilized computational methods to determine their conformational preferences and rotational energy barriers. researchgate.net Such simulations for this compound would likely involve placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and calculating the forces between all atoms to predict the molecule's trajectory.

The insights gained from MD simulations can be particularly valuable in predicting how the molecule might interact with a biological target or a reactant in a chemical synthesis. By analyzing the dominant conformations and the energy landscapes, researchers can infer the most likely sites for nucleophilic or electrophilic attack, thus predicting the products of a reaction.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterHypothetical Value/ObservationSignificance for Reactivity
Solvent EnvironmentWaterMimics physiological or aqueous reaction conditions.
Simulation Time100 nsAllows for sufficient sampling of conformational space.
Dominant ConformationPlanar orientation of the furoyl chloride group relative to the furan ring.Indicates lower energy and higher stability of this conformer, which would likely be the reacting species.
Dihedral Angle (O=C-C=C)Fluctuates around 0° and 180°Reveals the rotational barrier and the relative populations of syn and anti conformers.
Radial Distribution Function (Solvent around carbonyl carbon)High peak at ~3 ÅSuggests strong solvation of the reactive acyl chloride group, potentially influencing reaction rates.

Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations for similar organic molecules, as specific studies on this compound are not available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and bonding in molecules. wisc.eduwisc.edu It provides a localized, intuitive picture of the electron density, which is invaluable for understanding a molecule's stability and reactivity. While specific NBO analysis of this compound is not found in the surveyed literature, studies on similar molecules like 2-furoyl chloride and other heterocyclic compounds demonstrate its utility. researchgate.netrsc.org

An NBO analysis of this compound would involve calculating the natural atomic orbitals, bond orbitals, and lone pairs. This allows for the quantification of electron density on each atom, providing insight into the molecule's electrostatic potential and identifying the most electron-rich and electron-deficient sites. The analysis of donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals reveals the electronic delocalization that contributes to the molecule's stability.

For this compound, key NBO interactions would likely involve the delocalization of lone pairs from the furan oxygen and the bromine atom into antibonding orbitals of the ring and the carbonyl group. The strength of these interactions, quantified as second-order perturbation theory energies (E(2)), would indicate their importance in stabilizing the molecule. A higher E(2) value signifies a stronger interaction. For instance, a study on a related brominated thiophene (B33073) derivative used NBO analysis to understand intramolecular charge transfer and stability. researchgate.net

Table 2: Expected Key Donor-Acceptor Interactions from a Natural Bond Orbital (NBO) Analysis of this compound

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)Type of InteractionSignificance
LP (O)π* (C2=C3)HighLone pair delocalizationContributes to the aromaticity and stability of the furan ring.
LP (O)π* (C=O)ModerateLone pair delocalizationInfluences the electrophilicity of the carbonyl carbon.
LP (Br)σ* (C2-C3)ModerateHyperconjugationAffects the electron density of the furan ring and the C-Br bond strength.
π (C2=C3)π* (C=O)Highπ-conjugationIndicates electronic communication between the furan ring and the acyl chloride group, influencing reactivity.
LP (Cl)σ* (C-C)LowHyperconjugationWeak interaction, but contributes to the overall electronic structure.

Note: The E(2) values in this table are qualitative estimates based on NBO analyses of structurally similar compounds. A definitive analysis would require specific quantum chemical calculations for this compound.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Furoyl Chloride Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For the furoyl chloride scaffold, ¹H, ¹³C, and to a lesser extent, ¹⁵N NMR are particularly informative.

¹H NMR

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of furoyl systems, the protons on the furan (B31954) ring exhibit characteristic chemical shifts and coupling constants.

For the related compound, 2-furoyl chloride , ¹H NMR spectra recorded in CDCl₃ show distinct signals for the three furan protons. sigmaaldrich.com For example, the proton at position 5 (H-5) typically appears as a doublet of doublets around 7.77 ppm, coupling to both H-3 and H-4. The H-3 proton appears around 6.65 ppm, and the H-4 proton is observed around 7.50 ppm. sigmaaldrich.com

In the case of 3-furoic acid , a precursor to the isomeric 3-furoyl chloride, the proton signals are also well-resolved. In DMSO-d₆, the H-2 proton appears at approximately 8.31 ppm, H-5 at 7.78 ppm, and H-4 at 6.76 ppm. chemicalbook.com The introduction of a bromine atom, as in 3-bromo-2-furoic acid , would be expected to significantly influence the chemical shifts of the remaining ring protons due to its electron-withdrawing and anisotropic effects.

Interactive Data Table: ¹H NMR Data for Furoic Acid Derivatives

CompoundSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Reference
2-Furoyl chlorideCDCl₃-~6.65~7.50~7.77 sigmaaldrich.com
3-Furoic acidDMSO-d₆~8.31-~6.76~7.78 chemicalbook.com

¹³C NMR

Carbon-13 NMR (¹³C NMR) is a powerful technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, providing information about its hybridization and chemical environment.

For 2-furoic acid , the carbonyl carbon (C=O) is typically observed around 159.8 ppm in DMSO. The other ring carbons appear at approximately 147.4 ppm (C-2), 112.5 ppm (C-3), 118.2 ppm (C-4), and 145.4 ppm (C-5). chemicalbook.com The conversion of the carboxylic acid to an acyl chloride would shift the carbonyl carbon further downfield.

In the isomeric 3-furoic acid , the carbonyl carbon appears at a similar position, while the ring carbons exhibit different chemical shifts due to the change in substitution pattern. chemicalbook.com The presence of a bromine atom in 2-bromo-3-furoic acid would lead to a significant downfield shift for the carbon atom directly attached to it (C-2) and would also influence the shifts of the other carbons in the ring.

Interactive Data Table: ¹³C NMR Data for Furoic Acid Derivatives

CompoundSolventC=O (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Reference
2-Furoic acidDMSO159.8147.4112.5118.2145.4 chemicalbook.com

¹⁵N NMR

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to study the nitrogen atoms within a molecule. This method is particularly relevant for the characterization of derivatives of 2-bromo-3-furoyl chloride, such as amides, which are common transformation products. The chemical shift of the nitrogen atom in an amide is sensitive to the electronic environment and steric factors of the substituents on both the carbonyl and the nitrogen atoms. While specific ¹⁵N NMR data for derivatives of this compound are not widely published, the technique remains a valuable tool for detailed structural analysis of its nitrogen-containing derivatives.

Infrared (IR) and Raman Spectroscopy (including FT-IR and FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

For acyl chlorides, the most characteristic absorption in the IR spectrum is the strong C=O stretching vibration, which typically appears at a high frequency, often in the range of 1770-1820 cm⁻¹. This is higher than the corresponding carboxylic acid or ester due to the electron-withdrawing nature of the chlorine atom. For 2-furoyl chloride , this strong band is a key diagnostic feature. guidechem.com

Other important vibrations for furoyl systems include the C-O-C stretching of the furan ring and the C-H stretching and bending vibrations. The presence of a C-Br bond would introduce a characteristic stretching vibration at lower frequencies, typically in the range of 500-680 cm⁻¹.

For 3-furoyl chloride , the IR spectrum also shows a strong carbonyl absorption. nih.gov In the case of This compound , one would expect to observe the characteristic high-frequency C=O stretch of the acyl chloride, along with vibrations associated with the brominated furan ring.

Interactive Data Table: Key IR Absorption Frequencies for Furoyl Derivatives

CompoundC=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Key FeaturesReference
2-Furoyl chloride~1770-1820-Strong acyl chloride carbonyl stretch. guidechem.com
3-Furoyl chloride~1750-1800-Strong acyl chloride carbonyl stretch. nih.gov
2-Bromobutane-~550-650Illustrates typical C-Br stretching region. guidechem.com

Note: This table provides expected ranges for the key functional groups.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 2-furoyl chloride , the mass spectrum would show a molecular ion peak corresponding to its molecular weight. nist.gov A key feature of chlorine-containing compounds is the isotopic pattern of the molecular ion, with two peaks separated by two mass units in an approximate 3:1 intensity ratio (for ³⁵Cl and ³⁷Cl).

In the case of This compound , the mass spectrum would be more complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes. This would result in a characteristic isotopic cluster for the molecular ion and any fragments containing both halogens. High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent molecule and its fragments, confirming the presence of bromine and chlorine.

The fragmentation of furoyl chlorides typically involves the loss of the chlorine radical, followed by the loss of CO to form a furyl cation.

X-ray Crystallography (for derivative structural elucidation)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining a suitable crystal of a reactive intermediate like this compound can be challenging, the crystal structures of its more stable derivatives, such as amides or esters, can provide invaluable and unambiguous structural information.

For instance, the crystal structure of a derivative would confirm the substitution pattern on the furan ring and provide precise bond lengths and angles. This information is critical for understanding the steric and electronic effects of the bromine atom and the carbonyl group on the geometry of the furan ring. While a specific crystal structure for a this compound derivative was not found in the searched literature, the crystal structure of related compounds, such as 3-bromo-2-hydroxy-benzoic acid , demonstrates how hydrogen bonding and stacking interactions can influence the packing of molecules in the solid state. nih.gov Such analyses on derivatives of this compound would be highly informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy (including Time-Dependent DFT (TD-DFT) for prediction)

The electronic absorption characteristics of this compound and its transformation products are critical for understanding their electronic structure and potential for applications in materials science and photochemistry. Ultraviolet-Visible (UV-Vis) spectroscopy, in conjunction with computational methods like Time-Dependent Density Functional Theory (TD-DFT), provides a powerful approach to elucidate the electronic transitions within these molecules.

Theoretical Prediction of UV-Vis Spectra

In the absence of extensive experimental UV-Vis data for this compound, TD-DFT calculations serve as a valuable predictive tool. mdpi.commdpi.com This computational method has been successfully applied to predict the UV-Vis spectra of a wide range of organic molecules, including related furan and furoyl compounds. mdpi.comresearchgate.net The accuracy of TD-DFT predictions is highly dependent on the choice of functional and basis set. chemrxiv.org For similar organic molecules, hybrid functionals such as B3LYP in conjunction with a basis set like 6-311++G(d,p) have been shown to provide a good correlation between theoretical and experimental data. researchgate.net

The electronic transitions observed in the UV-Vis spectrum are primarily associated with the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The most significant of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO provides an initial estimate of the energy required for the lowest energy electronic transition.

For this compound, the key chromophore is the furoyl system. The electronic transitions are expected to be of the π → π* and n → π* type. The π → π* transitions, typically of higher energy and intensity, arise from the furan ring's π-system. The n → π* transitions, which are generally weaker, involve the non-bonding electrons of the oxygen and bromine atoms.

Based on TD-DFT studies of related furoyl chlorides, the principal absorption bands for this compound are predicted to occur in the UV region. The introduction of a bromine atom at the 2-position and the furoyl chloride group at the 3-position of the furan ring is expected to influence the position and intensity of these absorption bands compared to unsubstituted furan. The electron-withdrawing nature of the bromine and acyl chloride groups can lead to a bathochromic (red) shift of the absorption maxima.

A hypothetical TD-DFT prediction for the primary electronic transitions of this compound is presented in the table below. These values are estimated based on trends observed for similar molecules in the literature. researchgate.net

Predicted TransitionWavelength (λ_max, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁280-3000.1-0.3HOMO → LUMO (π → π)
S₀ → S₂230-2500.4-0.6HOMO-1 → LUMO (π → π)

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound (Note: This data is predictive and based on theoretical calculations for analogous compounds.)

Influence of Transformations on UV-Vis Spectra

Chemical transformations of this compound will invariably alter its electronic structure and, consequently, its UV-Vis absorption spectrum. For instance, nucleophilic substitution reactions at the acyl chloride group, leading to the formation of esters or amides, will modify the electronic properties of the substituent at the 3-position. This, in turn, will affect the energy of the molecular orbitals and the nature of the electronic transitions.

Formation of Esters and Amides: The replacement of the chlorine atom with an alkoxy or amino group introduces different electronic effects. An alkoxy group is generally less electron-withdrawing than a chlorine atom, which may result in a hypsochromic (blue) shift of the π → π* transitions. Conversely, an amino group, depending on its substitution, can act as an electron-donating group through resonance, potentially causing a bathochromic shift.

Reactions at the Furan Ring: Transformations involving the furan ring, such as electrophilic substitution or ring-opening reactions, will have a more pronounced effect on the UV-Vis spectrum. Any disruption or modification of the furan's aromatic π-system will significantly alter the π → π* transitions. For example, saturation of the furan ring would lead to a disappearance of the characteristic UV absorption bands.

The systematic study of the UV-Vis spectra of the products resulting from various transformations of this compound, supported by TD-DFT calculations, can provide a detailed map of how structural modifications influence the electronic properties of this class of compounds. This combined experimental and theoretical approach is invaluable for designing molecules with specific photophysical properties. rsc.org

Emerging Research Avenues and Future Perspectives

Novel Catalytic Strategies for Derivatization

The derivatization of 2-Bromo-3-furoyl chloride has traditionally relied on classical reactions of its two functional groups. However, modern catalytic methods offer pathways to new molecular architectures with enhanced efficiency and selectivity. A significant area of research is the development of advanced cross-coupling reactions that selectively target the C-Br bond.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While standard protocols are effective, emerging strategies focus on using novel ligands and "ligand-free" systems to achieve unique reactivity. For instance, research on bromoaryl triflates has shown that palladium salts in the absence of strong phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can selectively catalyze couplings at specific sites, a principle that could be applied to achieve chemoselective transformations of this compound in the presence of other sensitive functional groups. nsf.gov The development of catalysts that can operate at very low loadings (as low as 0.1 mol%) is also a key trend, enhancing the economic and environmental viability of these processes. nsf.gov

Furthermore, new coupling partners are being explored. Palladium-catalyzed reactions of acyl halides with aryltrifluoroborates, for example, provide a direct and efficient route to ketone synthesis under microwave irradiation, suggesting a potential pathway for derivatizing the acyl chloride moiety of the title compound. tnstate.edu Similarly, the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents showcases the potential for introducing unsaturated chains at the bromide position of the furan (B31954) ring. rsc.org

A particularly innovative strategy involves the use of photoredox catalysis. Recent studies have demonstrated that aryl chlorides can participate in C(sp³)–H cross-coupling reactions through the catalytic generation of chlorine radicals. ucla.edunih.gov This opens up the possibility of using the bromo-analogue in this compound to initiate similar radical-based C-H functionalization reactions under mild, light-mediated conditions, enabling the formation of complex carbon-carbon bonds that are otherwise difficult to access.

Table 1: Selected Modern Catalytic Strategies Potentially Applicable to this compound

Catalytic StrategyCatalyst System ExamplePotential Application to this compoundKey FeaturesReference
Ligand-Free Suzuki CouplingPdCl₂ with KF in acetonitrileSelective cross-coupling at the C-Br bond without affecting the acyl chloride.Complements traditional ligand-controlled selectivity; room temperature conditions. nsf.gov
Photoredox/Nickel Dual CatalysisIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / Ni(cod)₂C(sp³)–H arylation using the bromo-substituent as a radical precursor source.Mild reaction conditions (blue light, room temp); activation of unactivated C-H bonds. ucla.edunih.gov
Microwave-Assisted AcylationPdCl₂(Ph₃P)₄Coupling of the acyl chloride moiety with novel organometallic reagents like aryltrifluoroborates.Rapid, eco-friendly synthesis of complex ketones. tnstate.edu
Alkenylation via Alkenylaluminum ReagentsPdCl₂ / XantPhosIntroduction of vinyl groups at the C-Br position.High efficiency and excellent yields for a range of substrates. rsc.org

Stereoselective Synthesis Utilizing this compound

The creation of chiral molecules with high enantiomeric purity is a paramount goal in medicinal chemistry and materials science. This compound can serve as a valuable scaffold in asymmetric synthesis, where its rigid furan core can influence the stereochemical outcome of reactions on adjacent functionalities.

Future research will likely focus on using the acyl chloride group to introduce chiral auxiliaries or to react with chiral nucleophiles in a stereocontrolled manner. The resulting diastereomers could then be separated, or the initial reaction could be rendered stereoselective through the use of a chiral catalyst. The C-Br bond offers a secondary site for modification, allowing for the construction of complex, multi-stereocenter molecules.

For example, methodologies developed for the stereoselective synthesis of tetrahydropyran-4-ones, involving the addition of organometallic reagents to a chiral precursor, could be adapted. nih.gov A derivative of this compound could be used to acylate a starting material, which then undergoes a diastereoselective cyclization or addition reaction, with the furoyl moiety directing the stereochemistry.

Another promising avenue is the use of the furan ring itself as a directing group in asymmetric catalysis. Vanadyl complexes have been successfully employed in the asymmetric 1,2-oxytrifluoromethylation of styrenes, where radical trapping agents determined the stereochemical outcome. nih.gov One could envision a scenario where a derivative of this compound acts as a substrate in a similar radical-based asymmetric transformation, leading to chiral furan-containing products.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to scale up production seamlessly. The reactive nature of acyl chlorides like this compound makes them ideal candidates for integration into flow systems.

In a flow reactor, highly reactive or unstable intermediates can be generated and consumed in situ, minimizing decomposition and side reactions. For instance, the synthesis of this compound from its corresponding carboxylic acid could be performed in one module of a flow system, with the output stream feeding directly into a second module for immediate reaction with a nucleophile. This approach avoids the isolation and storage of the sensitive acyl chloride.

Research has demonstrated the feasibility of performing halogenations and acylations in continuous-flow reactors. researchgate.net Furthermore, continuous extraction apparatus has long been used for the purification of furan derivatives, showcasing the compatibility of this class of compounds with flow-based setups. orgsyn.org Future work will likely involve developing multi-step, fully automated flow syntheses that start from simple precursors and use this compound as a key intermediate to rapidly generate libraries of diverse compounds for screening and optimization.

Development of Machine Learning and AI-driven Models for Reactivity Prediction

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting chemical reactivity and optimizing reaction conditions. researchgate.netacs.org Machine learning (ML) models, trained on large datasets of known reactions, can predict the outcome of a reaction, including its yield and the most suitable catalysts, solvents, and temperature, with increasing accuracy. acs.orgucla.edunih.gov

For a molecule like this compound, with two distinct reactive sites, ML models could be invaluable. An AI could predict the chemoselectivity of a given reagent, forecasting whether it will react at the acyl chloride or the aryl bromide under specific conditions. This predictive power can significantly reduce the number of experiments needed for reaction optimization. For example, neural networks trained on millions of reactions from databases have achieved top-10 accuracies of 80-90% for predicting individual components of a reaction (catalyst, solvent, etc.). nih.gov The mean absolute error for temperature prediction can be as low as ~20-25 °C. acs.org

Researchers have successfully used "random forest" machine learning models to predict reaction yields while varying multiple components, a task that is exceptionally challenging for human chemists. Such models could be trained on a dataset of reactions involving this compound to build a predictive tool specific to its chemistry. Beyond just predicting outcomes, some computational methods can trace reaction paths backward from a desired product to identify potential reactants, opening the door to discovering entirely new synthetic routes. acs.org These in silico tools will accelerate the discovery of new derivatives and applications for this compound.

Table 2: Machine Learning in Chemical Reactivity Prediction

ML ApplicationModel Type ExamplePredicted ParameterReported Accuracy/PerformanceReference
Reaction Condition RecommendationNeural NetworkCatalyst, Solvents, Reagents, TemperatureTop-10 accuracy for full condition: ~57-69%. MAE for temperature: ~20-25 °C. acs.orgnih.gov
Reaction Yield PredictionRandom ForestChemical Yield (%)Accurate predictions even when varying up to four reaction components.
General Reactivity PredictionML on Quantum Chemistry DataElectrophilicity/Nucleophilicity IndexSuccessfully reproduces experimental side-reactions in electrochemical cells. researchgate.net
Retrosynthesis/Reaction Path FindingQuantum Chemical Calculation Path SearchReactant CandidatesCan identify known reactants for name reactions without prior knowledge. acs.org

Exploration of New Reaction Classes

Beyond optimizing existing transformations, future research will explore entirely new classes of reactions for this compound. The unique electronic properties of the substituted furan ring, combined with its two orthogonal reactive handles, make it a substrate ripe for discovery.

One such area is the development of novel cycloaddition reactions. While furans are known to participate in Diels-Alder reactions, the substituents on this compound could alter its reactivity and selectivity, potentially leading to new polycyclic structures after further transformation of the initial adducts.

Another frontier is the catalytic functionalization of the furan ring's C-H bonds. While the C-Br bond is the most likely site for cross-coupling, catalysts could be developed to selectively activate and functionalize the C-H bond at the 5-position, adding a third site for molecular elaboration.

The combination of electrochemistry and catalysis also presents new opportunities. Electrochemical methods are being developed for the oxidation of furoic acid compounds to other valuable chemicals like maleic acid. researchgate.net Applying electrochemical techniques to this compound or its derivatives could unlock novel redox transformations, such as reductive couplings or oxidative functionalizations, that are not accessible through traditional chemical means. The exploration of such unprecedented reactions will ensure that this compound remains a relevant and valuable building block for the foreseeable future.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Bromo-3-furoyl chloride, and how can its purity be verified?

This compound is typically synthesized via the reaction of 2-Bromo-3-furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions. The reaction is carried out in an inert solvent like dichloromethane or toluene at reflux (40–60°C) for 4–6 hours. Catalytic dimethylformamide (DMF) may accelerate the reaction. Purity is verified using melting point analysis (reported mp: 49.5–50°C ), ¹H/¹³C NMR (characteristic carbonyl carbon at ~160–170 ppm), and FT-IR (C=O stretch ~1770 cm⁻¹). Residual acid or solvent can be removed via distillation or recrystallization in non-polar solvents .

Advanced: How does the bromine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-halogenated analogs?

The bromine atom at the 2-position induces both electronic and steric effects . Electron-withdrawing properties increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance may reduce accessibility to the carbonyl group, depending on the nucleophile’s size. Comparative kinetic studies with non-halogenated furoyl chlorides reveal faster acylation rates but potential regioselectivity shifts in subsequent reactions (e.g., Friedel-Crafts acylations). Computational studies (DFT) can model charge distribution and transition states to quantify these effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

  • NMR Spectroscopy :
    • ¹H NMR : Absence of broad -OH peaks (confirms acid-to-chloride conversion). Aromatic protons on the furan ring appear as doublets (δ 7.0–8.0 ppm).
    • ¹³C NMR : Carbonyl carbon at ~165 ppm, bromine-coupled carbons show splitting.
  • FT-IR : Strong C=O stretch at ~1770 cm⁻¹, C-Br stretch at 550–650 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 209 (M⁺, C₅H₂BrClO₂) with isotopic patterns for Br and Cl .

Advanced: What strategies can resolve discrepancies in reaction yields when using this compound as an acylating agent under varying catalytic conditions?

Yield inconsistencies often arise from moisture sensitivity or competing side reactions (e.g., hydrolysis). Methodological approaches include:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., Lewis acids like FeCl₃).
  • In situ monitoring : Use Raman spectroscopy or GC-MS to track reaction progress.
  • Purification optimization : Employ column chromatography with silica gel (hexane/ethyl acetate eluent) or low-temperature recrystallization to isolate the product from byproducts like 2-Bromo-3-furoic acid .

Safety: What are the critical safety considerations for handling and storing this compound, given its reactivity and potential hazards?

  • Storage : Keep at < -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, alcohols, or amines to prevent violent exothermic reactions.
  • Spill management : Neutralize with dry sodium bicarbonate or vermiculite, then dispose as hazardous waste .

Advanced: How can computational chemistry methods predict the electronic effects of the bromine atom on the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential maps : Highlight electron-deficient regions (carbonyl carbon) susceptible to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : Compare HOMO-LUMO gaps with non-halogenated analogs to predict kinetic barriers.
  • Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions between Br and the carbonyl group. Validation via experimental kinetics (e.g., Suzuki coupling yields) is critical .

Application: In what types of organic synthesis reactions is this compound particularly advantageous as an intermediate?

Its dual functionality (acyl chloride + bromine) makes it valuable for:

  • Heterocyclic synthesis : Acylation of amines to form amides for pharmaceutical intermediates (e.g., kinase inhibitors).
  • Cross-coupling reactions : Bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).
  • Polymer chemistry : Incorporation into monomers for functionalized polymers with tailored thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.